molecular formula C11H8BrNO B2759960 3-Bromonaphthalene-1-carboxamide CAS No. 1221565-61-2

3-Bromonaphthalene-1-carboxamide

Cat. No. B2759960
CAS RN: 1221565-61-2
M. Wt: 250.095
InChI Key: MGVIVWSELYMGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromonaphthalene-1-carboxamide is a chemical compound with the CAS Number: 1221565-61-2 . It has a molecular weight of 250.09 and is typically in the form of a powder .


Molecular Structure Analysis

The molecular structure of 3-Bromonaphthalene-1-carboxamide can be represented by the Inchi Code: 1S/C11H8BrNO/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H, (H2,13,14) .

Scientific Research Applications

Safety and Hazards

The safety information available indicates that 3-Bromonaphthalene-1-carboxamide may pose certain hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 .

Future Directions

While specific future directions for 3-Bromonaphthalene-1-carboxamide are not mentioned, similar compounds have been studied for their potential applications in various fields . For instance, 1,8-naphthalimide derivatives have been explored as emissive materials in organic light-emitting diodes .

properties

IUPAC Name

3-bromonaphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVIVWSELYMGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromonaphthalene-1-carboxylic acid (0.30 g) in tetrahydrofuran (3 mL) was added 1,1′-carbonyldiimidazole (0.29 g) under ice-cooling, and the mixture was stirred at room temperature for 2 hours. To this reaction mixture was added ammonia water (1.0 mL, 28% aqueous solution), and the mixture was stirred at room temperature for 4 hours. The reaction mixture was concentrated under reduced pressure. To the residue was added water, and the mixture was stirred at room temperature for 15 minutes. The precipitated solid was collected by filtration. The obtained solid was washed with water and 1 mol/L hydrochloric acid, and dried to give 3-bromonaphthalene-1-carboxylic amide (0.28 g).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.